1-(2-chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12ClN3O2 and its molecular weight is 277.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Oriented Synthesis : A study by Liu et al. (2015) described the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important triazole derivative, using phenyl acetylene as raw materials. This process involved a series of reactions including cyclocondensation and oxidation, highlighting the compound's versatility in synthesis methods (Da’an Liu, Shuchen Pei, Chenchen Xue, Ran Li, Yong Wu, 2015).
Structural and Molecular Studies
- Crystal Structure Analysis : Pokhodylo et al. (2020) conducted a study on the crystal structure of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, providing insights into the structural aspects of related triazole derivatives (N. Pokhodylo, Yurii I. Slyvka, V. Pavlyuk, 2020).
Application in Heterocyclic Chemistry
- Formation of Heterocycles : Research by Pokhodylo et al. (2010) demonstrated the use of methyl 3-cyclopropyl-3-oxopropanoate in forming various heterocycles, including 5-cyclopropyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid. This underscores the role of triazole derivatives in the synthesis of diverse heterocyclic compounds (N. Pokhodylo, V. Matiichuk, N. D. Obushak, 2010).
Antimicrobial Applications
- Antimicrobial Properties : A study by Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. This research highlights the potential of triazole derivatives in developing new antimicrobial agents (Bantwal Shivarama Holla, Manjathuru Mahalinga, Mari Sithambaram Karthikeyan, Boja Poojary, Padiyath Mohammed Akberali, Nalilu Suchetha Kumari, 2005).
Catalytic Applications
- Catalysis in Organic Reactions : Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, emphasizing the role of triazole derivatives in catalyzing organic reactions (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, M. Taddei, 2015).
Properties
IUPAC Name |
1-(2-chloro-4-cyclopropylphenyl)-5-methyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-7-12(13(18)19)15-16-17(7)11-5-4-9(6-10(11)14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPXFIMRSPKELK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)C3CC3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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